molecular formula C13H18N2O8 B12314523 [4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

Cat. No.: B12314523
M. Wt: 330.29 g/mol
InChI Key: ZYNHXOWUWWGQBU-UHFFFAOYSA-N
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Description

[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, dioxo, diazinan, and hydroxymethyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate typically involves multi-step organic reactions. One common method includes the esterification of a hydroxyl group with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance efficiency and scalability, allowing for the production of significant quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, [4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound may have potential as a drug candidate or a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional diversity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The dioxo and diazinan groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.

Properties

Molecular Formula

C13H18N2O8

Molecular Weight

330.29 g/mol

IUPAC Name

[4-acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C13H18N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h8,10-12,16H,3-5H2,1-2H3,(H,14,19,20)

InChI Key

ZYNHXOWUWWGQBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)N2CCC(=O)NC2=O)CO

Origin of Product

United States

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